molecular formula C21H27NO B012632 3-(Diphenylmethoxy)-1-butylpyrrolidine CAS No. 102372-32-7

3-(Diphenylmethoxy)-1-butylpyrrolidine

Cat. No. B012632
CAS RN: 102372-32-7
M. Wt: 309.4 g/mol
InChI Key: QFGBDMAJXGJVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diphenylmethoxy)-1-butylpyrrolidine, also known as JNJ-7925476, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the blockade of the dopamine D2 receptor. The dopamine D2 receptor is a G protein-coupled receptor that is expressed in the brain and plays a crucial role in the regulation of reward-motivated behavior. The blockade of this receptor by this compound reduces the release of dopamine in the brain, which in turn reduces the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which could have implications for the treatment of addiction and other psychiatric disorders. The compound has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(Diphenylmethoxy)-1-butylpyrrolidine is its high potency and selectivity for the dopamine D2 receptor. This makes it an ideal tool for studying the role of the dopamine D2 receptor in the regulation of reward-motivated behavior. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research could focus on the development of more water-soluble analogs of the compound and the study of its potential therapeutic applications.

Synthesis Methods

The synthesis method of 3-(Diphenylmethoxy)-1-butylpyrrolidine involves the reaction of 1-bromo-3-(diphenylmethoxy)propane with pyrrolidine in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

3-(Diphenylmethoxy)-1-butylpyrrolidine has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D2 receptor, which plays a crucial role in the regulation of reward-motivated behavior. The compound has been shown to reduce the reinforcing effects of cocaine, amphetamine, and other drugs of abuse in animal models. It has also been found to attenuate the development of tolerance to opioids, which could have significant implications for the treatment of chronic pain.

properties

CAS RN

102372-32-7

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

3-benzhydryloxy-1-butylpyrrolidine

InChI

InChI=1S/C21H27NO/c1-2-3-15-22-16-14-20(17-22)23-21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20-21H,2-3,14-17H2,1H3

InChI Key

QFGBDMAJXGJVDT-UHFFFAOYSA-N

SMILES

CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3

synonyms

3-(Diphenylmethoxy)-1-butylpyrrolidine

Origin of Product

United States

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